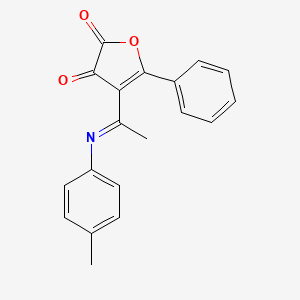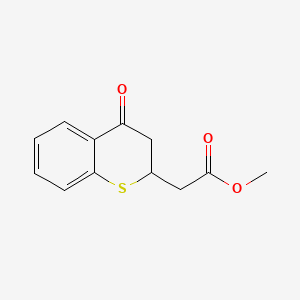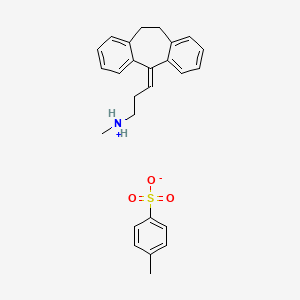
3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium p-toluenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a notable compound in the field of inorganic chemistry due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bismuth tetroxide can be synthesized through the oxidation of bismuth(III) oxide (Bi2O3) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or ozone (O3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, bismuth tetroxide is produced by heating bismuth(III) oxide in the presence of oxygen at high temperatures. This process involves the following reaction: [ 2Bi_2O_3 + O_2 \rightarrow 2BiO_2 ]
Analyse Chemischer Reaktionen
Types of Reactions: Bismuth tetroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions with reducing agents.
Reduction: It can be reduced to bismuth(III) oxide or elemental bismuth under specific conditions.
Substitution: It can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Hydrogen gas (H2), carbon monoxide (CO)
Substitution: Metal halides, other metal oxides
Major Products Formed:
Oxidation: No further oxidation products as BiO2 is already in a high oxidation state.
Reduction: Bismuth(III) oxide (Bi2O3), elemental bismuth (Bi)
Substitution: Formation of mixed metal oxides or halides
Wissenschaftliche Forschungsanwendungen
Bismuth tetroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals and imaging agents.
Industry: Utilized in the production of ceramics, glass, and pigments.
Wirkmechanismus
The mechanism by which bismuth tetroxide exerts its effects is primarily through its ability to act as an oxidizing agent. It can donate oxygen atoms to other substances, facilitating oxidation reactions. This property makes it useful in catalytic processes and antimicrobial applications. The molecular targets and pathways involved include the oxidation of organic and inorganic substrates, leading to the formation of oxidized products.
Vergleich Mit ähnlichen Verbindungen
- Bismuth(III) oxide (Bi2O3)
- Bismuth(III) chloride (BiCl3)
- Bismuth(III) nitrate (Bi(NO3)3)
Comparison:
- Bismuth tetroxide (BiO2) is unique due to its higher oxidation state compared to bismuth(III) oxide (Bi2O3) and other bismuth compounds.
- It has stronger oxidizing properties, making it more effective in catalytic and antimicrobial applications.
- Unlike bismuth(III) chloride and bismuth(III) nitrate, bismuth tetroxide is less soluble in water, which can be advantageous in certain industrial processes.
Eigenschaften
CAS-Nummer |
14675-77-5 |
|---|---|
Molekularformel |
C26H29NO3S |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium |
InChI |
InChI=1S/C19H21N.C7H8O3S/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,7-11,20H,6,12-14H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
YVGGYSKPXAALKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH2+]CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


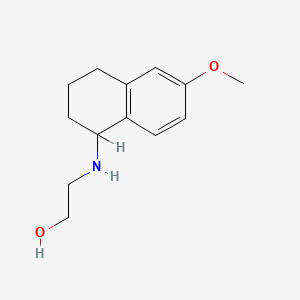
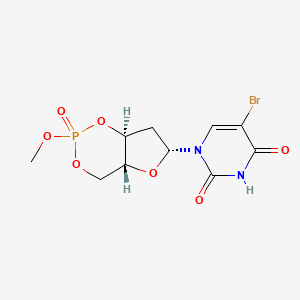
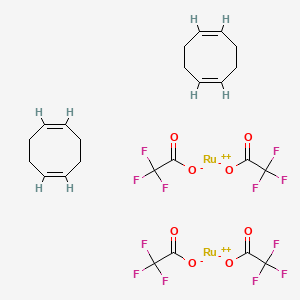

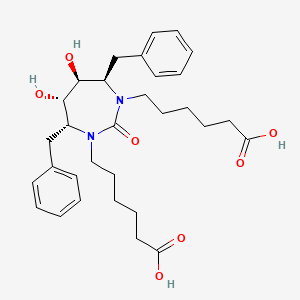
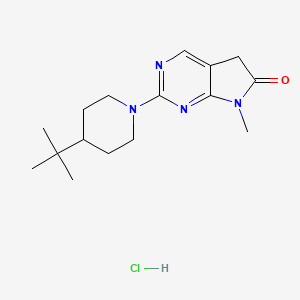
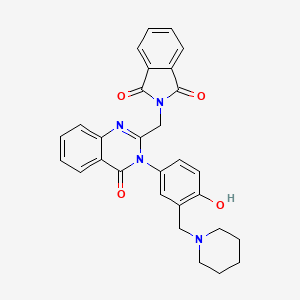

![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)

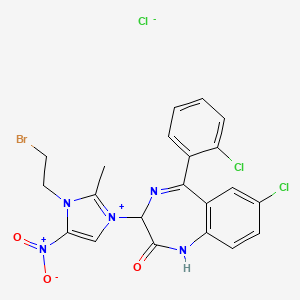
![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
